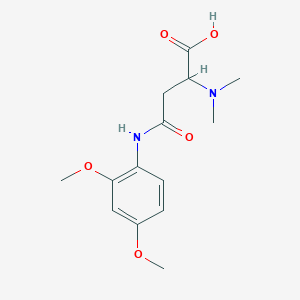
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both an anilino group and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to introduce the anilino group. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The anilino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The oxobutanoic acid moiety can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-Dimethoxyaniline): Lacks the oxobutanoic acid moiety, making it less versatile in certain reactions.
2-(Dimethylamino)-4-oxobutanoic acid: Lacks the anilino group, which may reduce its applicability in some biological studies.
4-(2,4-Dimethoxyanilino)-2-oxobutanoic acid: Lacks the dimethylamino group, affecting its reactivity and interaction with biological targets.
Uniqueness
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to the presence of both an anilino group and a dimethylamino group, along with the oxobutanoic acid moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-6-5-9(20-3)7-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCFDCXZPJBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
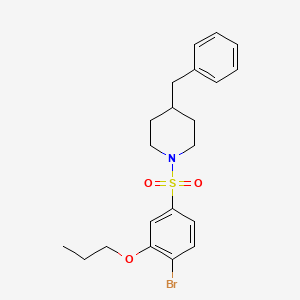
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)
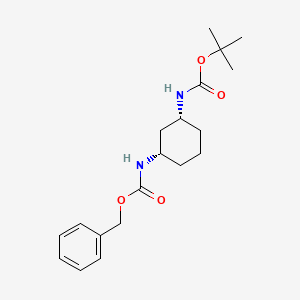
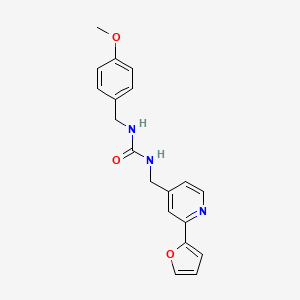
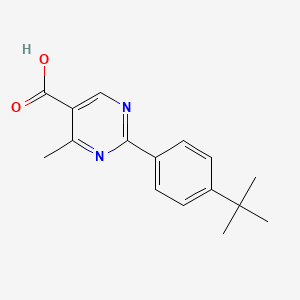
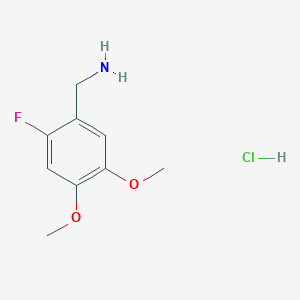
![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
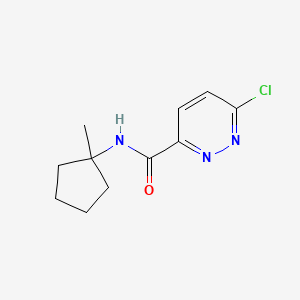
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
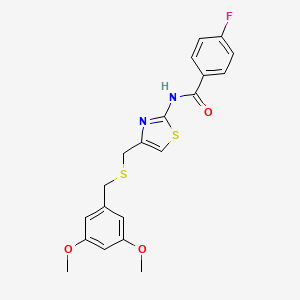
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)
